molecular formula C16H14BrFO2 B1360533 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-02-5

4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1360533
CAS No.: 898775-02-5
M. Wt: 337.18 g/mol
InChI Key: REYIZROGRBXLAQ-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a propiophenone backbone. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of 4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the propiophenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYIZROGRBXLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644242
Record name 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-02-5
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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